molecular formula C12H6F2S2 B12812667 2,3-Difluorothianthrene

2,3-Difluorothianthrene

Cat. No.: B12812667
M. Wt: 252.3 g/mol
InChI Key: USVRUXDRDQYJRC-UHFFFAOYSA-N
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Description

2,3-Difluorothianthrene is an organofluorine compound with the molecular formula C12H6F2S2. It is a derivative of thianthrene, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 3 positions. This compound is known for its unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorothianthrene typically involves the fluorination of thianthrene. One common method is the reaction of thianthrene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle fluorinating agents.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluorothianthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thianthrene derivatives .

Scientific Research Applications

2,3-Difluorothianthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluorothianthrene involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

    2,7-Difluorothianthrene: Another fluorinated derivative of thianthrene with fluorine atoms at the 2 and 7 positions.

    2,2-Difluorothianthrene: A compound with two fluorine atoms on the same carbon atom.

Uniqueness: 2,3-Difluorothianthrene is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical properties compared to other fluorinated thianthrene derivatives.

Properties

Molecular Formula

C12H6F2S2

Molecular Weight

252.3 g/mol

IUPAC Name

2,3-difluorothianthrene

InChI

InChI=1S/C12H6F2S2/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H

InChI Key

USVRUXDRDQYJRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)SC3=C(S2)C=C(C(=C3)F)F

Origin of Product

United States

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